1-Mesityl-4-(1-piperidinylsulfonyl)piperazine
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Overview
Description
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is a chemical compound with the molecular formula C18H29N3O2S and a molecular weight of 351.51 It is characterized by the presence of a mesityl group attached to a piperazine ring, which is further substituted with a piperidinylsulfonyl group
Preparation Methods
The synthesis of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine typically involves the reaction of mesityl chloride with piperazine in the presence of a base, followed by sulfonylation with piperidine sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of key biomolecules or interact with receptors that regulate cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Mesityl-4-(1-piperidinyl)piperazine: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
1-Mesityl-4-(1-morpholinylsulfonyl)piperazine: Contains a morpholine ring instead of a piperidine ring, which may affect its chemical properties and applications.
1-Mesityl-4-(1-pyrrolidinylsulfonyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRIIOVTKTROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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